molecular formula C8H10N4O2 B161088 Caffeine-D3 CAS No. 26351-03-1

Caffeine-D3

カタログ番号: B161088
CAS番号: 26351-03-1
分子量: 197.21 g/mol
InChIキー: RYYVLZVUVIJVGH-HPRDVNIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caffeine-D3 (1-methyl-d₃ caffeine) is a deuterium-labeled isotopologue of caffeine, widely utilized as an internal standard in analytical chemistry and metabolomics. Its molecular formula is C₈H₇D₃N₄O₂, with a molecular weight of 197.21 (CAS: 26351-04-2). Deuterium atoms replace three hydrogens in the methyl group at position 1, ensuring minimal interference with the parent compound’s chemical behavior while providing distinct mass spectrometry (MS) signatures for precise quantification .

This compound is critical in liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) workflows, where it corrects for matrix effects, extraction efficiency, and instrument variability. For example, in untargeted metabolomics studies, it serves as a quality control (QC) standard to validate data integrity, with %CV values typically <20% in spiked samples . Its solubility in polar solvents (e.g., 10 mg/mL in DMF, 5 mg/mL in PBS) and stability at −20°C make it practical for laboratory use .

準備方法

Chemical Properties and Structural Features of Caffeine-D3

This compound (C₈H₇D₃N₄O₂) retains the xanthine backbone of caffeine but substitutes three hydrogen atoms in the N-methyl group with deuterium. Its molecular weight is 197.2 g/mol, and it exhibits a canonical SMILES structure of O=C(N(C)C1=C2N(C)C=N1)N(C([2H])([2H])[2H])C2=O . The compound is soluble in dimethylformamide (DMF: 10 mg/ml), dimethyl sulfoxide (DMSO: 2 mg/ml), ethanol (0.2 mg/ml), and phosphate-buffered saline (5 mg/ml) . Storage at -20°C ensures stability for up to one month, with extended viability at -80°C for six months .

Synthetic Routes for this compound Preparation

Photocatalytic Deuteration Using Isotopic Reagents

A breakthrough in deuterium labeling involves semiconductor photocatalysis for N-alkyl deuteration. Using crystalline polymeric carbon nitride (PCN) as a catalyst, deuterium incorporation into methyl groups is achieved via isotopic water (D₂O) and methanol (CD₃OD) . The process follows three steps:

  • Oxidation of CD₃OD : Photogenerated holes oxidize CD₃OD to deuterated formaldehyde (D₂C=O).

  • Aldehyde-Amine Condensation : D₂C=O reacts with the primary amine group of theophylline (a caffeine precursor), forming an imine intermediate.

  • Hydrogenation with Deuterium : Photogenerated electrons reduce the imine intermediate using deuterium from D₂O, yielding N-CD₃-substituted caffeine .

This method achieves 97% deuterium incorporation in a single step, avoiding side reactions like ammonium salt formation .

Mechanochemical Synthesis with Aluminum Reagents

Mechanochemical degradation studies reveal that ball milling caffeine with aluminum (Al) induces bond cleavage and deuteration under solvent-free conditions . Key steps include:

  • Milling Process : Caffeine and Al powders are ground in a planetary ball mill at 500 rpm for 2 hours.

  • Deuterium Exchange : Deuterium oxide (D₂O) is introduced during milling, facilitating H/D exchange at methyl groups via radical intermediates .

  • Purification : Residual Al is removed via filtration, and the product is recrystallized from ethanol .

Analytical Validation and Characterization

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

HPLC-MS with electrospray ionization (ESI) confirms deuterium incorporation and purity . this compound elutes at 2.99 min (compared to 3.39 min for non-deuterated caffeine), with a molecular ion peak at m/z 197.2 . Fragmentation patterns include losses of C₂H₄NO (m/z 138) and C₂H₆ (m/z 110) .

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra show shifts in C–N/C=O stretches:

  • Non-deuterated caffeine: 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N).

  • This compound: 1645 cm⁻¹ (C=O), 1545 cm⁻¹ (C–N), with additional C–D bends at 2150 cm⁻¹ .

Preparation Protocols and Practical Considerations

Stock Solution Preparation

ParameterValue
SolventDMSO, Ethanol, PBS
Concentration Range0.2–10 mg/ml
Storage Temperature-20°C to -80°C

Procedure :

  • Dissolve 10 mg of this compound in 5 ml DMSO (2 mg/ml stock).

  • Aliquot into 1 ml portions to avoid freeze-thaw degradation .

Molarity and Dilution Calculations

For a 10 mM solution:

  • Molecular Weight : 197.2 g/mol.

  • Required Mass : 197.2g/mol×0.01mol/L1000=1.972mg/ml\frac{197.2 \, \text{g/mol} \times 0.01 \, \text{mol/L}}{1000} = 1.972 \, \text{mg/ml} .

Challenges and Optimization Strategies

Deuterium Exchange Efficiency

  • Issue : Incomplete deuteration at N-methyl groups.

  • Solution : Prolong milling time to 4 hours or increase D₂O stoichiometry .

Scalability of Photocatalytic Methods

  • Issue : Limited reactor size for photocatalytic setups.

  • Solution : Use flow reactors with immobilized PCN catalysts for continuous production .

Applications in Pharmaceutical Research

Metabolic Stability Studies

Deuterated methyl groups reduce CYP450-mediated demethylation, extending caffeine’s half-life in vivo .

Quantitative Mass Spectrometry

This compound serves as an internal standard for LC-MS quantification of caffeine in plasma, with a detection limit of 0.1 ng/ml .

化学反応の分析

反応の種類

カフェイン-d3は、重水素化されていないカフェインと同様に、さまざまな化学反応を起こします。これらには以下が含まれます。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、テオブロミン-d3、ジヒドロカフェイン-d3、およびさまざまな置換カフェイン誘導体が含まれます .

作用機序

カフェイン-d3は、特に脳内のA2A受容体を拮抗することによって作用を発揮します。この拮抗作用は、ドーパミンやノルエピネフリンなどの神経伝達物質の放出を増加させ、覚醒度と覚醒状態の向上につながります。 重水素標識は、重水素化されていないカフェインと比較して、作用機序を大幅に変更しません .

類似の化合物との比較

類似の化合物

カフェイン-d3の独自性

カフェイン-d3は、その同位体標識のために独自です。これは、分析方法のための理想的な内部標準となっています。 この標識により、複雑なマトリックスにおいて正確な定量化と追跡が可能になり、重水素化されていない化合物よりも優れています .

類似化合物との比較

Caffeine-D3 belongs to a family of isotopically labeled caffeine derivatives and structural analogs. Below is a comparative analysis of key compounds:

Table 1: Comparison of this compound with Isotopic Variants and Structural Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Isotopic Label Position Primary Applications
This compound C₈H₇D₃N₄O₂ 197.21 26351-04-2 1-methyl-D₃ Internal standard for LC-MS/GC-MS
Caffeine-D9 C₈H₁₀N₄O₂ (D₉) 203.25 72238-85-8 1,3,7-trimethyl-D₉ Complex metabolic tracing; MS/MS studies
Caffeine-13C3 C₈H₁₂N₄O₂ (¹³C₃) 197.16 78072-66-9 Trimethyl-¹³C₃ Carbon flux studies; NMR applications
Caffeine-(3-methyl-¹³C) C₈H₁₀N₄O₂ (¹³C) 195.18 202282-98-2 3-methyl-¹³C Isotopic tracer in pharmacokinetics
Theophylline C₇H₈N₄O₂ 180.16 58-08-2 Structural analog (1,3-dimethylxanthine) Bronchodilator; caffeine impurity

Key Differences

Isotopic Labeling and Applications :

  • This compound and Caffeine-D9 are deuterated but differ in substitution sites. D3’s single deuterated methyl group simplifies quantification, whereas D9’s three labels enhance isotopic clustering in high-resolution MS .
  • Caffeine-13C3 and Caffeine-(3-methyl-¹³C) are carbon-13 labeled, ideal for tracking metabolic pathways via ¹³C-NMR or isotope-ratio MS .

Structural Analogs :

  • Theophylline (1,3-dimethylxanthine) lacks the 7-methyl group of caffeine, altering its pharmacokinetics. It is both a caffeine metabolite and a common impurity in pharmaceutical formulations .

Performance in Metabolomics: this compound’s low %CV (<20%) in QC samples ensures robust data normalization, outperforming non-deuterated analogs susceptible to matrix interference . In contrast, Caffeine-D9’s higher molecular weight (203.25 vs. 197.21) may reduce chromatographic co-elution risks in complex samples .

Research Findings and Practical Considerations

  • Metabolomics Workflows: this compound is integral to protocols like the "Ammonium Acetate/Methanol" extraction, where it standardizes metabolite recovery rates across soybean leaf tissues . Its use in principal component analysis (PCA) improves QC clustering accuracy .
  • Limitations : Isotopic variants like Caffeine-13C3 are cost-prohibitive for routine use compared to D3, which balances affordability and performance .
  • Orthogonality in Structural Similarity : PubChem3D studies highlight that 3-D structural similarity (e.g., with NSAIDs) complements 2-D data, though isotopic analogs like D3 retain identical core frameworks to caffeine, ensuring biochemical consistency .

生物活性

Caffeine-D3, a labeled form of caffeine, is utilized in various research studies to explore its biological activity, particularly its effects on dopamine receptors and overall neuropharmacology. This article delves into the biological mechanisms of this compound, highlighting its interaction with dopamine D2/D3 receptors, potential psychotropic effects, and implications for health.

Caffeine acts primarily as an adenosine receptor antagonist , influencing several neurotransmitter systems:

  • Dopamine Modulation : Caffeine enhances dopamine signaling by antagonizing adenosine A2A receptors (A2AR), leading to increased availability of D2/D3 receptors in the striatum. Studies have shown that a single dose of 300 mg of caffeine significantly increases D2/D3 receptor availability in the putamen and ventral striatum, correlating with heightened alertness levels among participants .
  • Neurotransmitter Release : Caffeine has been observed to induce the release of dopamine and glutamate in specific brain regions, such as the nucleus accumbens. This effect is particularly pronounced in individuals with a predisposition to psychosis when caffeine is consumed in high quantities .
  • Pharmacokinetics : Upon oral administration, caffeine is rapidly absorbed within 45 minutes, reaching peak plasma concentrations around 30 minutes post-consumption. Its half-life ranges from 3 to 5 hours, and it crosses the blood-brain barrier efficiently .

Case Studies

  • Caffeine-Induced Psychosis : A notable case involved a 51-year-old female who consumed excessive amounts of caffeine (up to eight energy drinks daily) and experienced acute psychotic symptoms. Following cessation of caffeine intake, her symptoms resolved within five days, underscoring the potential psychiatric consequences of high caffeine consumption .
  • Dopaminergic Effects : Research utilizing positron emission tomography (PET) demonstrated that caffeine administration resulted in increased D2/D3 receptor availability without elevating dopamine release itself. This suggests that caffeine may enhance dopaminergic activity by modulating receptor affinity rather than increasing synaptic dopamine levels .

Table 1: Effects of Caffeine on Dopamine Receptor Availability

Measurement AreaPlacebo (Mean ± SD)Caffeine (Mean ± SD)p-value
Putamen2.84 ± 0.372.97 ± 0.350.05
Ventral Striatum2.69 ± 0.312.84 ± 0.390.05
CaudateNot significantNot significantN/A

This table summarizes findings from a study measuring the availability of D2/D3 receptors before and after caffeine administration, indicating statistically significant increases in receptor availability in specific brain regions .

Implications for Health

Caffeine's biological activity extends beyond mere wakefulness promotion; it also has implications for various health conditions:

  • Cognitive Function : Regular caffeine consumption has been linked to protective effects against neurodegenerative diseases like Alzheimer's by modulating amyloid beta processing through adenosine receptor interactions .
  • Bone Health : Recent studies have examined the relationship between caffeine intake and bone mineral density (BMD), indicating potential negative impacts on BMD in populations with inadequate calcium intake .
  • Metabolic Effects : Caffeine influences metabolic pathways by enhancing the activity of cytochrome P450 enzymes involved in its own metabolism, which can lead to variations in individual responses to caffeine based on genetic factors .

Q & A

Basic Research Questions

Q. How is Caffeine-D3 synthesized for isotopic labeling studies, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves deuterium substitution at specific positions (e.g., methyl groups) via catalytic exchange or chemical reduction. Validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR) and mass spectrometry (MS) to confirm isotopic enrichment (>98% purity) and structural integrity. Liquid chromatography (LC-MS) is used to rule out impurities .

Q. What are the primary applications of this compound in pharmacokinetic studies?

  • Methodological Answer : this compound serves as an internal standard in LC-MS/MS assays to quantify unlabeled caffeine in biological matrices (e.g., plasma, urine). Researchers use it to correct for matrix effects and ionization variability. Protocols involve spiking known concentrations into samples before extraction, followed by calibration curve analysis .

Q. How do researchers ensure the stability of this compound in experimental storage conditions?

  • Methodological Answer : Stability testing includes accelerated degradation studies under varying temperatures (4°C, -20°C) and pH levels. High-performance liquid chromatography (HPLC) monitors deuterium loss over time. Best practices recommend aliquoting and storing in inert atmospheres (argon) to minimize isotopic exchange .

Advanced Research Questions

Q. What experimental designs address conflicting data on this compound’s metabolic half-life across in vitro and in vivo models? **

  • Methodological Answer : Contradictions arise from differences in cytochrome P450 (CYP1A2) activity across species. A hybrid design combines:

  • In vitro : Microsomal assays with human/rodent liver enzymes.
  • In vivo : Cross-over trials in transgenic mice expressing human CYP1A2.
    Data normalization uses body surface area scaling and allometric modeling .

Q. How can isotopic effects of deuterium in this compound bias metabolic pathway analyses?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters reaction rates, particularly in demethylation steps. Researchers mitigate this by:

  • Comparing metabolic profiles of this compound vs. non-deuterated analogs via tandem MS.
  • Applying computational models (e.g., density functional theory) to predict KIE magnitudes.
  • Validating findings with <sup>13</sup>C-labeled caffeine as a control .

Q. What statistical frameworks reconcile discrepancies in this compound’s tissue distribution data across studies?

  • Methodological Answer : Meta-analytic approaches aggregate data from multiple studies, adjusting for covariates like dosage, administration route, and detection limits. Bayesian hierarchical models account for inter-study heterogeneity, while sensitivity analyses identify outlier datasets. Open-source tools (e.g., R package “metafor”) facilitate reproducibility .

Q. How do researchers optimize this compound protocols for dual isotope tracing (e.g., combined <sup>2</sup>H/<sup>13</sup>C labeling)?

  • Methodological Answer : Dual labeling requires orthogonal detection methods (e.g., NMR for <sup>2</sup>H, MS for <sup>13</sup>C). Experimental optimization includes:

  • Synthesis : Stepwise deuterium incorporation followed by <sup>13</sup>C enrichment at carboxyl groups.
  • Analysis : Parallel reaction monitoring (PRM) in MS to distinguish isotopic clusters.
    Validation via spike-recovery experiments in complex matrices .

Q. Data Analysis & Interpretation

Q. What criteria distinguish high-quality this compound studies in systematic reviews?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate studies. Key markers include:

  • Transparency : Full disclosure of synthetic routes, purity data, and MS/MS parameters.
  • Reproducibility : Availability of raw spectral data in repositories (e.g., Zenodo).
  • Ethics : Compliance with isotopic waste disposal guidelines .

Q. How are machine learning models applied to predict this compound’s environmental persistence?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models train on datasets of deuterated compounds’ biodegradation rates. Features include logP, deuterium substitution sites, and molecular polarity. Validation uses leave-one-out cross-validation and comparison with experimental half-lives in soil/water systems .

Q. Interdisciplinary Research Considerations

Q. What ethical and technical challenges arise when using this compound in human neuropharmacology trials?

  • Methodological Answer : Challenges include:
  • Ethical : Justifying deuterium exposure risks in vulnerable populations (e.g., pregnant individuals).
  • Technical : Ensuring isotopic purity meets FDA guidelines for internal standards.
    Solutions involve preclinical toxicokinetic studies and third-party certification of synthesis labs .

特性

IUPAC Name

3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514758
Record name 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26351-03-1
Record name 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine-D3
Reactant of Route 2
Reactant of Route 2
Caffeine-D3
Reactant of Route 3
Reactant of Route 3
Caffeine-D3
Reactant of Route 4
Reactant of Route 4
Caffeine-D3
Reactant of Route 5
Reactant of Route 5
Caffeine-D3
Reactant of Route 6
Reactant of Route 6
Caffeine-D3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。